

Application Notes: Xenon Isotopes in Geological Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-135

Cat. No.: B1198187

[Get Quote](#)

Topic: The Use of Xenon Isotopes as Tracers in Geological Dating and Provenance

Note on **Xenon-135**: Direct geological dating using **Xenon-135** (^{135}Xe) as a tracer is not a viable method. **Xenon-135** is a synthetic radionuclide with a very short half-life of approximately 9.14 hours[1][2][3][4]. This rapid decay makes it unsuitable for dating geological materials, which form over timescales of thousands to billions of years. The primary significance of ^{135}Xe is in the field of nuclear engineering, where it is known as the most powerful neutron poison, significantly impacting the operation of nuclear reactors[1][2][3][5].

While ^{135}Xe itself is not used for dating, other isotopes of xenon are invaluable tools in geochemistry and geochronology. These applications primarily involve measuring the isotopic ratios of xenon to understand the age and origin of geological samples. This document outlines the principles and protocols for two major applications: Iodine-Xenon (I-Xe) dating of early solar system materials and the use of fissionogenic xenon for tracing Earth's history.

Application: Iodine-Xenon (I-Xe) Geochronology

The Iodine-Xenon (I-Xe) dating method is a powerful tool for determining the relative ages of meteorites and other early Solar System materials[6][7]. It provides a high-resolution chronometer for events that occurred within the first few tens of millions of years of Solar System formation. The method is based on the decay of the extinct radionuclide Iodine-129 (^{129}I) to Xenon-129 (^{129}Xe).

1.1 Principle

The I-Xe dating system relies on the beta decay of ^{129}I , which has a half-life of 16.1 million years, into the stable isotope ^{129}Xe ^[7]^[8]. At the time of the solar nebula's condensation, ^{129}I was incorporated into solid bodies like meteorites. As these bodies cooled, the ^{129}Xe produced from ^{129}I decay was trapped within the mineral lattice.

By measuring the ratio of radiogenic ^{129}Xe (denoted as $^{129}\text{Xe}^*$) to a stable iodine isotope (^{127}I), scientists can infer the initial $^{129}\text{I}/^{127}\text{I}$ ratio at the time the mineral closed to xenon loss. Since the initial abundance of ^{129}I in the solar nebula is assumed to have been relatively uniform, variations in this initial ratio can be used to establish a precise relative chronology of events in the early Solar System^[6]^[7].

1.2 Experimental Protocol: I-Xe Dating by Neutron Irradiation and Mass Spectrometry

The protocol involves irradiating the sample with neutrons to convert a known fraction of stable ^{127}I into ^{128}Xe . The subsequent analysis of xenon isotopes released at different temperatures allows for the determination of the $^{129}\text{Xe}^*/^{127}\text{I}$ ratio.

Methodology:

- Sample Preparation:
 - Select whole-rock samples or mineral separates (e.g., chondrules, feldspars) from meteorites.
 - Clean the samples to remove terrestrial contamination.
 - Wrap the samples in high-purity aluminum foil along with a standard (monitor) with a known I/Xe ratio.
- Neutron Irradiation:
 - Irradiate the samples and monitors in a nuclear reactor with a well-characterized neutron flux.
 - The (n,y) reaction on ^{127}I produces ^{128}Xe via the short-lived ^{128}I . This allows the iodine concentration to be measured as a xenon isotope.

- Stepwise Heating Mass Spectrometry:
 - Place the irradiated sample in the extraction line of a noble gas mass spectrometer.
 - Heat the sample in a series of temperature steps (e.g., from 600°C to 1600°C).
 - At each step, the released xenon gas is purified by removing active gases using getters.
 - The isotopic composition of the purified xenon is then measured in the mass spectrometer.
- Data Analysis:
 - Correct the measured xenon isotopic ratios for atmospheric contamination, instrumental mass fractionation, and interfering isotopes produced during irradiation.
 - Plot the data on an isochron diagram: $^{129}\text{Xe}/^{132}\text{Xe}$ versus $^{128}\text{Xe}/^{132}\text{Xe}$.
 - Samples from different temperature steps that are co-genetic will form a straight line (isochron).
 - The slope of this isochron corresponds to the $^{129}\text{Xe}/^{128}\text{Xe}$ ratio, which is directly proportional to the initial $^{129}\text{I}/^{127}\text{I}$ ratio in the sample.

Application: Fissiogenic Xenon Tracers

Xenon isotopes are also produced by the spontaneous fission of heavy elements, primarily Plutonium-244 (^{244}Pu) and Uranium-238 (^{238}U)[7][9]. The distinct isotopic signatures of fission-produced xenon can be used to trace the differentiation of the Earth and understand mantle-crust evolution.

2.1 Principle

- ^{244}Pu Fission: The extinct radionuclide ^{244}Pu (half-life of 80 million years) was a significant source of fissiogenic xenon (^{131}Xe , ^{132}Xe , ^{134}Xe , ^{136}Xe) in the early Earth[9]. Its decay products provide a snapshot of early mantle processes.
- ^{238}U Fission: The long-lived ^{238}U (half-life of 4.47 billion years) continuously produces fissiogenic xenon throughout Earth's history[9].

The ratio of xenon isotopes from these two sources can distinguish between ancient, degassed mantle reservoirs and more primitive, gas-rich reservoirs. For example, excess ^{129}Xe from ^{129}I decay and fissionogenic xenon from ^{244}Pu decay found in Mid-Ocean Ridge Basalts (MORBs) and well gases provide evidence for the early degassing of the Earth's mantle[7][8].

2.2 Experimental Protocol: Noble Gas Mass Spectrometry

The protocol is similar to that for I-Xe dating but does not require neutron irradiation. The focus is on the precise measurement of natural xenon isotopic abundances.

Methodology:

- Sample Collection: Collect rock or gas samples (e.g., MORB glasses, mantle xenoliths, CO₂-rich well gases) using ultra-high vacuum techniques to prevent atmospheric contamination.
- Gas Extraction: Crush or heat the sample under vacuum to release trapped gases.
- Gas Purification: Separate xenon from other gases using a series of cryogenic traps and getters.
- Mass Spectrometry: Analyze the isotopic composition of the purified xenon using a high-precision static vacuum mass spectrometer.
- Data Analysis: Compare the measured isotopic ratios (e.g., $^{136}\text{Xe}/^{130}\text{Xe}$, $^{129}\text{Xe}/^{130}\text{Xe}$) to known atmospheric, solar, and fission-component values to determine the contributions from different sources (radiogenic, fissionogenic, primordial).

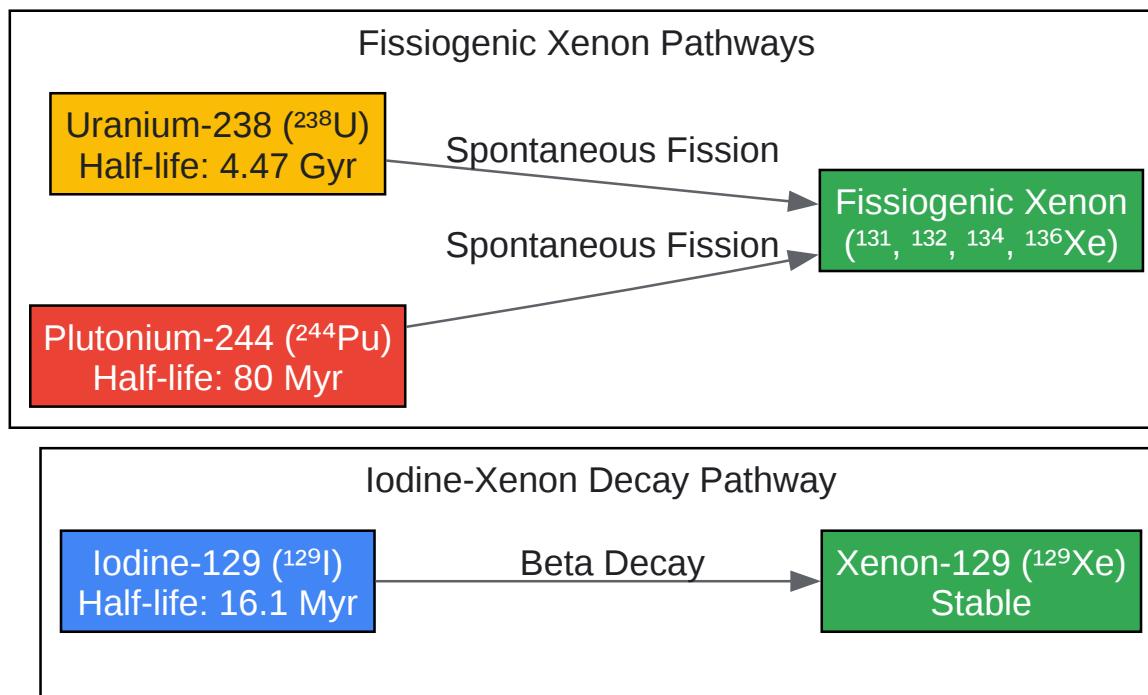
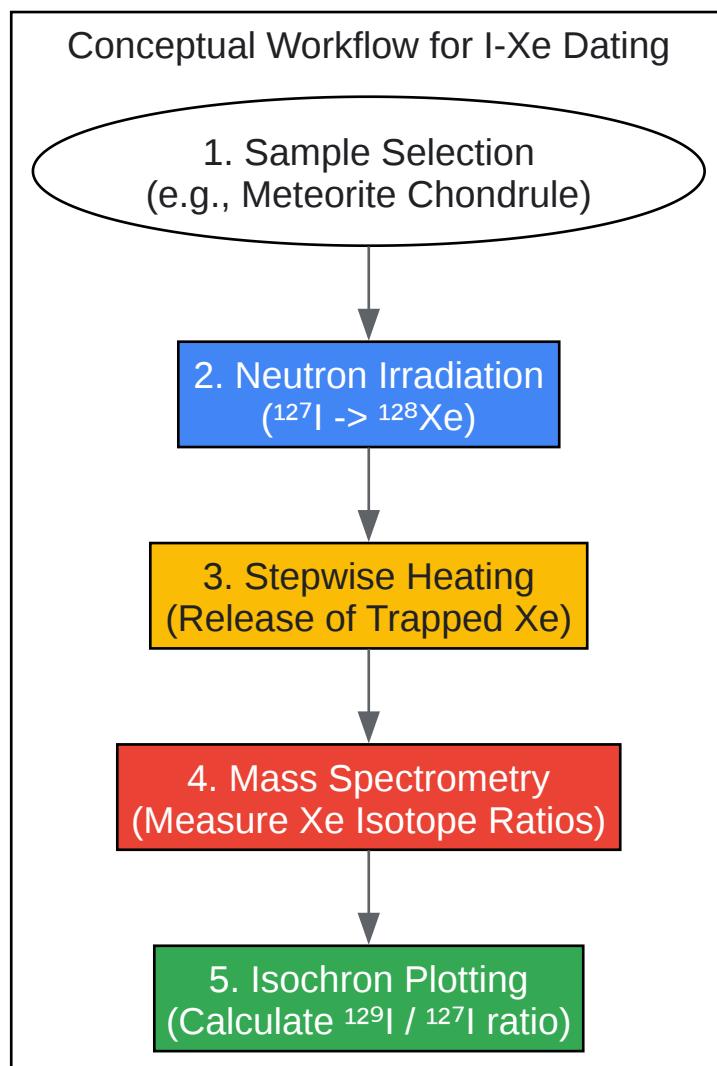

Data Presentation

Table 1: Key Xenon Isotopes in Geochemical Studies

Isotope	Type	Origin	Half-Life	Application
^{129}Xe	Stable, Radiogenic	Primordial; decay of ^{129}I	Stable	I-Xe dating of early solar system materials [6][7][8] [9]
^{131}Xe	Stable, Fissiogenic	Primordial; fission of ^{238}U & ^{244}Pu	Stable	Tracing mantle degassing and differentiation [7] [9]
^{132}Xe	Stable, Fissiogenic	Primordial; fission of ^{238}U & ^{244}Pu	Stable	Tracing mantle degassing and differentiation [7] [9]
^{134}Xe	Stable, Fissiogenic	Primordial; fission of ^{238}U & ^{244}Pu	Stable	Tracing mantle degassing and differentiation [7] [9]
^{136}Xe	Stable, Fissiogenic	Primordial; fission of ^{238}U & ^{244}Pu	Stable	Tracing mantle degassing and differentiation [7] [9]
^{135}Xe	Radioactive	Fission product of U and Pu	9.14 hours	Not used for dating; monitor for nuclear activity [1][6][10]
^{124}Xe	Stable	Primordial	$>1.1 \times 10^{22}$ years	Used as a tracer in groundwater studies [11]


Visualizations

Diagrams

[Click to download full resolution via product page](#)

Caption: Decay and fission pathways producing key Xenon isotopes for geological studies.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Iodine-Xenon (I-Xe) geochronology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xenon-135 - Wikipedia [en.wikipedia.org]

- 2. Xenon-135 Reactor Poisoning [large.stanford.edu]
- 3. nuclear-power.com [nuclear-power.com]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Xenon - Wikipedia [en.wikipedia.org]
- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 8. Isotopes of xenon - Wikipedia [en.wikipedia.org]
- 9. Xenon isotope geochemistry - Wikipedia [en.wikipedia.org]
- 10. pnnl.gov [pnnl.gov]
- 11. inis.iaea.org [inis.iaea.org]
- To cite this document: BenchChem. [Application Notes: Xenon Isotopes in Geological Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198187#using-xenon-135-as-a-tracer-in-geological-dating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com